molecular formula C18H14ClFN4O4 B4564462 1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide

1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4564462
M. Wt: 404.8 g/mol
InChI Key: GTNFENFDNJIYOG-UHFFFAOYSA-N
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Description

1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H14ClFN4O4 and its molecular weight is 404.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.0687608 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has extensively covered the synthesis and analytical characterization of compounds related to pyrazole derivatives, demonstrating their complex chemical behavior and the importance of accurate identification in scientific studies. One study detailed the synthesis and characterization of a research chemical, highlighting the bioisosteric replacement of indazole rings frequently found in synthetic cannabinoids, which emphasizes the significance of pyrazole derivatives in developing new chemical entities (McLaughlin et al., 2016). Another research focused on the synthesis of 2-substituted pyrazolines, revealing their potential for creating diverse chemical structures and exploring chemical properties and interactions (Chopra et al., 2007).

Biological Activities and Applications

Studies on related pyrazole derivatives have explored their potential biological activities, including their role as inhibitors of specific biological pathways and their anticancer properties. For example, pyrazole phenyl ether herbicides were investigated for their ability to inhibit protoporphyrinogen oxidase, an enzyme involved in porphyrin biosynthesis, demonstrating the relevance of pyrazole derivatives in developing herbicidal agents (Sherman et al., 1991). Additionally, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and evaluated for in vitro cytotoxic activity against various cancer cell lines, illustrating the potential of pyrazole-based compounds in cancer research (Hassan et al., 2015).

Properties

IUPAC Name

1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O4/c1-11-2-4-14(20)16(8-11)21-18(25)15-6-7-23(22-15)10-28-17-5-3-12(24(26)27)9-13(17)19/h2-9H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNFENFDNJIYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide
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1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide
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1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide
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1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide
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1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.